molecular formula C11H16O3 B8673120 2-Oxobicyclo[4.1.0]heptane-1-acetic Acid Ethyl Ester CAS No. 119137-76-7

2-Oxobicyclo[4.1.0]heptane-1-acetic Acid Ethyl Ester

Cat. No.: B8673120
CAS No.: 119137-76-7
M. Wt: 196.24 g/mol
InChI Key: CONROKZEFXQQKS-UHFFFAOYSA-N
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Description

2-Oxobicyclo[4.1.0]heptane-1-acetic Acid Ethyl Ester is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

119137-76-7

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 2-(2-oxo-1-bicyclo[4.1.0]heptanyl)acetate

InChI

InChI=1S/C11H16O3/c1-2-14-10(13)7-11-6-8(11)4-3-5-9(11)12/h8H,2-7H2,1H3

InChI Key

CONROKZEFXQQKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC12CC1CCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (18.1 mmol, 543 mg of an 80% dispersion in mineral oil) was washed with 2×5 mL of petroleum ether under nitrogen, then it was dried and trimethylsulfoxonium iodide (3.99 g, 18.1 mmol) was added to the flask followed by 21.6 mL dimethylsulfoxide added dropwise. Next, a solution of 6-oxo-1-cyclohexeneacetic acid ethyl ester (2.90 g, 17.3 mmol) was added dropwise as a solution in 4.5 mL of dimethylsulfoxide as the reaction mixture was cooled with a water bath. After the addition, the reaction mixture was stirred at room temperature for 1.5 hours then poured into 80 mL of cold water and extracted with 4×60 mL of ether. The extracts were combined, washed with 80 mL of brine, dried over magnesium sulfate and concentrated affording 2.4 g (13.2 mmol, 73% yield) of the title compound as a yellow oil.
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
6-oxo-1-cyclohexeneacetic acid ethyl ester
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
21.6 mL
Type
solvent
Reaction Step Four
Yield
73%

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